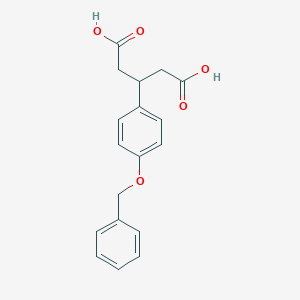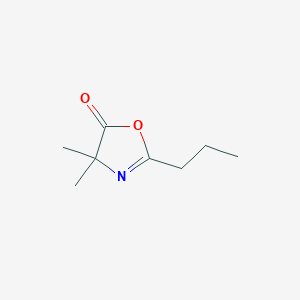
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound is also known as DPO and has been used in a variety of research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in bacterial, fungal, or viral cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one has a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for investigating the mechanisms of action of antimicrobial agents. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity in different organisms.
Conclusion
In conclusion, 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has been widely used in scientific research. Its unique chemical properties have made it a useful compound for investigating the mechanisms of action of antimicrobial agents and for developing new therapeutic agents. Further research is needed to fully understand the compound's potential in different applications.
Synthesemethoden
The synthesis of 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is typically carried out through a multi-step process. The initial step involves the reaction of 2-methyl-2-propen-1-ol and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)-2-methylpropan-1-ol. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then cyclized to form the final product, 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications. One of the most common uses of the compound is in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Eigenschaften
CAS-Nummer |
176664-98-5 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4,4-dimethyl-2-propyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
STUPVUSVAKBKRT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(C(=O)O1)(C)C |
Kanonische SMILES |
CCCC1=NC(C(=O)O1)(C)C |
Synonyme |
5(4H)-Oxazolone,4,4-dimethyl-2-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



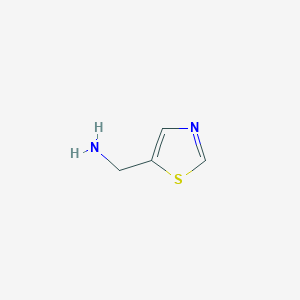

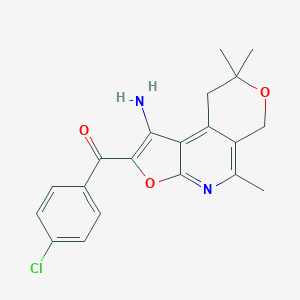


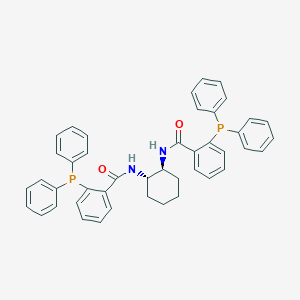
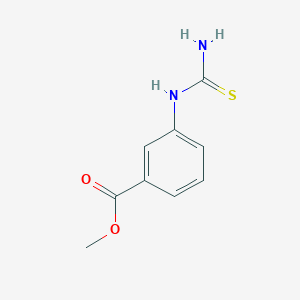

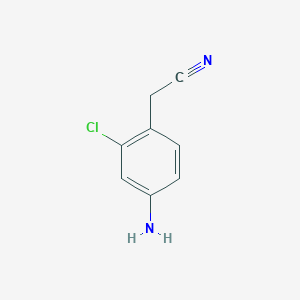

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

